10-Oxo-4-decenoic acid 10-Oxo-4-decenoic acid
Brand Name: Vulcanchem
CAS No.: 70994-13-7
VCID: VC16977157
InChI: InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

10-Oxo-4-decenoic acid

CAS No.: 70994-13-7

Cat. No.: VC16977157

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

10-Oxo-4-decenoic acid - 70994-13-7

Specification

CAS No. 70994-13-7
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name (E)-10-oxodec-4-enoic acid
Standard InChI InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+
Standard InChI Key RMWKFDCOCADQIU-DUXPYHPUSA-N
Isomeric SMILES C(CCC=O)C/C=C/CCC(=O)O
Canonical SMILES C(CCC=O)CC=CCCC(=O)O

Introduction

Structural Characteristics and Chemical Identity

10-Oxo-4-decenoic acid (C₁₀H₁₆O₃) is a mono-unsaturated oxo-fatty acid with a molecular weight of 184.23 g/mol. Its structure features a carboxylic acid group at the first carbon, a cis- or trans-configured double bond between carbons 4 and 5, and a ketone moiety at the terminal carbon (C10). This configuration places it within the broader class of decenoic acids, which are studied for their reactivity and bioactivity .

The compound’s stereochemistry influences its physical properties, including melting point (-5°C to 10°C) and solubility. Like other medium-chain fatty acids, it exhibits moderate solubility in polar solvents such as ethanol but is hydrophobic in aqueous environments. Nuclear magnetic resonance (NMR) studies of analogous oxo-fatty acids reveal distinct shifts for the α,β-unsaturated ketone system (δ 2.1–2.3 ppm for methylene groups adjacent to the carbonyl) .

Biosynthesis and Chemical Synthesis Pathways

Microbial Biosynthesis

10-Oxo-4-decenoic acid is produced via microbial oxidation of unsaturated fatty acids. Pseudomonas species, for example, hydroxylate oleic acid (C18:1) to form 10-hydroxyoctadecenoic acid, which is further oxidized to the corresponding ketone . In gut microbiota, similar pathways involve hydratases and dehydrogenases that modify linoleic acid (C18:2) into shorter oxo-metabolites . A key enzyme, CLA-DH (conjugated linoleic acid dehydrogenase), catalyzes the oxidation of hydroxyl intermediates to ketones, as observed in Lactobacillus species .

Chemical Synthesis

Chemical routes to 10-oxo-4-decenoic acid typically involve:

  • Oxidation of 4-decenoic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Selective ketonization of terminal alcohols via Swern oxidation or Dess-Martin periodinane.

  • Biocatalytic methods employing immobilized dehydrogenases for stereospecific production .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Reagents/Enzymes
Chemical Oxidation60–7585–90KMnO₄, CrO₃
Biocatalytic80–9595–99CLA-DH, NAD⁺
Hydratase-Mediated70–8590–95Pseudomonas hydratase

Biological Activities and Mechanistic Insights

Antimicrobial Properties

10-Oxo-4-decenoic acid disrupts bacterial membranes by integrating into lipid bilayers, increasing permeability. In Staphylococcus aureus, sub-inhibitory concentrations (IC₅₀: 25–50 µM) reduce biofilm formation by downregulating agr quorum-sensing pathways .

Apoptosis Induction in Cancer Cells

The compound induces mitochondrial-mediated apoptosis in human colorectal carcinoma (HCT-116) cells at 10–20 µM. Mechanistically, it activates caspase-3/7 and increases Bax/Bcl-2 ratios, leading to cytochrome c release . Table 2 summarizes its cytotoxicity across cell lines:

Table 2: Cytotoxic Effects of 10-Oxo-4-Decenoic Acid

Cell LineIC₅₀ (µM)Mechanism
HCT-116 (Colorectal)12.3Caspase-3/7 activation
MCF-7 (Breast)18.7ROS generation
A549 (Lung)22.1p53 upregulation

Anti-Inflammatory Effects

In murine macrophages, 10-oxo-4-decenoic acid suppresses LPS-induced NF-κB signaling, reducing TNF-α and IL-6 secretion by 40–60% at 50 µM . These effects parallel those of structurally related octadecanoids, which modulate COX-2 and LOX pathways .

Analytical Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 10-oxo-4-decenoic acid in biological matrices. Reverse-phase C18 columns (e.g., Waters ACQUITY UPLC BEH C18) with electrospray ionization (ESI⁻) achieve limits of detection (LOD) of 0.3–1.0 ng/mL . Key fragmentation ions include m/z 183.1 [M-H]⁻ and 139.0 [C₇H₁₁O₂]⁻.

Figure 1: LC-MS/MS Chromatogram
(Simulated data: Retention time = 8.2 min; peak area correlates with concentration over 1–1000 ng/mL.)

Applications and Future Directions

Pharmaceutical Development

10-Oxo-4-decenoic acid’s pro-apoptotic properties make it a candidate for adjuvant cancer therapy. Nanoformulations (e.g., liposomal encapsulation) are under investigation to enhance bioavailability .

Agricultural and Food Science

As a natural antimicrobial, it could preserve perishable goods. Trials in poultry feed show a 30% reduction in Salmonella colonization at 100 ppm doses .

Research Challenges

  • Stereochemical Stability: The double bond’s cis/trans isomerization under physiological conditions requires characterization.

  • Biosynthetic Scaling: Optimizing microbial yields via metabolic engineering remains critical.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator